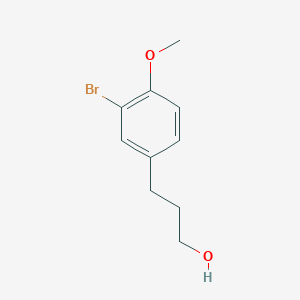
3-(3-Bromo-4-methoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” is a chemical compound with the CAS Number: 1000530-47-1 . It has a molecular weight of 245.12 . The IUPAC name for this compound is 3-(3-bromo-4-methoxyphenyl)-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Synthesis and Potential Intravenous Anesthetics
A study by Stenlake, Patrick, and Sneader (1989) in the "European Journal of Medicinal Chemistry" explored the synthesis of various arylpropanonamines, including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, a compound structurally related to 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. This research aimed at potential intravenous anesthetics, highlighting the significance of such compounds in the development of anesthetic agents Stenlake, Patrick, & Sneader, 1989.
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) in the "European Pharmaceutical Journal" investigated compounds similar to this compound for antimicrobial and antioxidant activities. These compounds were tested against human pathogens and showed varying degrees of effectiveness, pointing to the potential of such compounds in pharmaceutical applications Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020.
Polymer Synthesis
Shih et al. (2018) in "Polymer Chemistry" utilized a compound structurally similar to this compound for synthesizing poly(3-hexylhiophene) (P3HT), a model conjugated polymer. This research underscores the application of such compounds in developing new materials, especially in the field of polymer chemistry Shih, Tian, Gallagher, Park, & Grubbs, 2018.
Anticancer Activity
Zhao et al. (2004) from the "Journal of Natural Products" isolated and studied bromophenol derivatives from the red alga Rhodomela confervoides, structurally similar to this compound. These compounds were evaluated for their activity against human cancer cell lines, illustrating the potential use of such compounds in cancer research Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004.
特性
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVIDQUKPNLNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

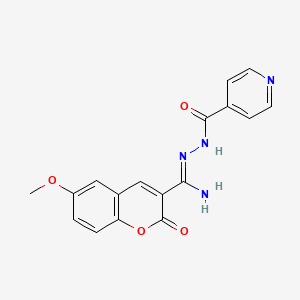
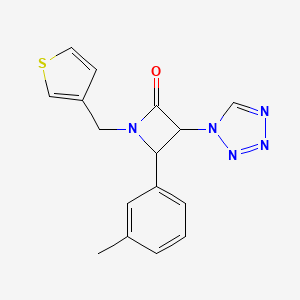
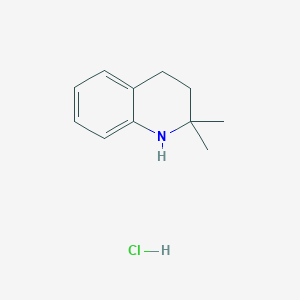
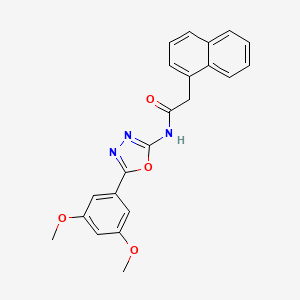

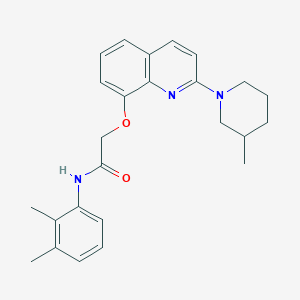
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

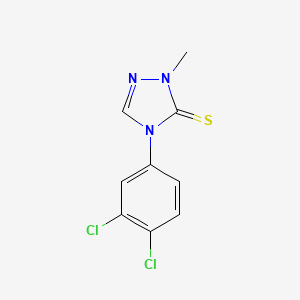
![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)